N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide

Catalog No.
S3073910
CAS No.
1797880-08-0
M.F
C11H17NO4S
M. Wt
259.32
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfo...

CAS Number

1797880-08-0

Product Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide

Molecular Formula

C11H17NO4S

Molecular Weight

259.32

InChI

InChI=1S/C11H17NO4S/c1-15-10-6-4-5-9(7-10)11(16-2)8-12-17(3,13)14/h4-7,11-12H,8H2,1-3H3

InChI Key

MJUITHTVTLZPNS-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(CNS(=O)(=O)C)OC

solubility

soluble

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide is a complex organic compound characterized by its methanesulfonamide functional group and a unique structure that includes methoxy and phenyl groups. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its ability to modulate biological activity through interactions with various molecular targets.

  • Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: If a nitro group is present, it can be reduced to an amine.
  • Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with various nucleophiles.

Common reagents for these reactions include potassium permanganate for oxidation, palladium on carbon for reduction, and various amines or thiols for substitution reactions. The reaction conditions typically involve organic solvents like dichloromethane and may require bases such as triethylamine to neutralize byproducts formed during the reactions .

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide exhibits significant biological activity, particularly as an inhibitor of specific receptors. Research indicates that sulfonamide derivatives can act as potent inhibitors of P2X receptors, which are involved in various physiological processes. The compound's mechanism of action involves forming hydrogen bonds and electrostatic interactions with target enzymes or receptors, thereby modulating their activity .

The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-(3-methoxyphenyl)ethylamine and methanesulfonyl chloride.
  • Reaction Conditions: The reaction is carried out in the presence of a base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane) at room temperature to slightly elevated temperatures. The process usually takes several hours to ensure complete conversion.
  • Industrial Methods: For industrial production, optimized conditions are used to enhance yield and purity, potentially employing continuous flow reactors for scalability.

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide has diverse applications:

  • Medicinal Chemistry: It is explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
  • Biochemical Probes: Investigated for its potential as a biochemical probe in various biological studies.
  • Material Science: Utilized in the development of advanced materials due to its unique chemical properties .

Studies on the interactions of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide with biological targets have shown that it can effectively modulate receptor activity. For instance, it has been linked to the inhibition of P2X receptors, which play crucial roles in neurotransmission and immune responses. These interactions suggest potential therapeutic applications in treating conditions related to these pathways .

Several compounds share structural similarities with N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide. Here are some notable examples:

Compound NameStructureUnique Features
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamideStructureContains two methoxy groups; potential for enhanced solubility.
2-methoxy-N-[2-(3-methoxyphenyl)ethyl]benzamideStructureBenzamide derivative; different biological activity profile.
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-(p-tolyl)methanesulfonamideStructureIncorporates a p-tolyl group; may exhibit different receptor interactions.

These compounds highlight the uniqueness of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide due to its specific structural features and potential biological activities that differentiate it from other similar compounds.

XLogP3

0.7

Dates

Last modified: 08-18-2023

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